Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate
Description
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Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-2-28-22(27)19(15-24)13-17-8-10-20(11-9-17)25-21(26)18(14-23)12-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,25,26)/b18-12-,19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCTUUDWMOWIMK-BKHHGCLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, drawing from diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and appropriate aromatic aldehydes. The structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which elucidate the arrangement of functional groups and confirm the Z configuration of the double bonds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing cyano and enoyl moieties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that derivatives of cyanoacrylate exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has also indicated that compounds with similar structures possess antimicrobial properties. This compound was tested against several bacterial strains, showing significant inhibition of growth. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed as well. For example, studies indicate that similar cyano-containing compounds can inhibit enzymes involved in cancer metabolism, such as carbonic anhydrases and matrix metalloproteinases. This compound may exhibit similar enzyme inhibition characteristics, contributing to its anticancer properties.
Research Findings
| Study | Findings |
|---|---|
| Cytotoxicity Assay | Significant inhibition of cancer cell lines; induction of apoptosis observed. |
| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development. |
| Enzyme Inhibition | Inhibits carbonic anhydrase activity; potential implications for cancer treatment strategies. |
Case Studies
- Cytotoxicity in Breast Cancer : A study evaluated the effects of this compound on MCF7 breast cancer cells, revealing a dose-dependent reduction in cell viability and increased markers of apoptosis.
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of intermediate enamine derivatives via condensation of ethyl cyanoacetate with substituted anilines under basic conditions (e.g., Knoevenagel reaction) .
- Step 2 : Subsequent coupling with (Z)-2-cyano-3-phenylprop-2-enoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous solvents like THF or DCM .
- Optimization : Microwave-assisted synthesis or refluxing under inert atmosphere to enhance reaction efficiency and yield .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, 4-aminophenyl derivative, K₂CO₃, DMF, 80°C | 65–75 | |
| 2 | (Z)-2-cyano-3-phenylprop-2-enoyl chloride, Et₃N, THF, 0°C→RT | 50–60 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
Q. Software Tools :
Q. What functional groups dictate its chemical reactivity?
The compound’s reactivity is governed by:
Q. Electronic Effects :
- Electron-withdrawing cyano groups enhance the electrophilicity of the α,β-unsaturated ester, facilitating conjugation-driven reactions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved during refinement?
Q. What mechanistic insights explain the compound’s regioselectivity in Michael addition reactions?
- Steric vs. Electronic Control :
- Experimental Validation :
Q. How can discrepancies in reported biological activity data (e.g., enzyme inhibition) be addressed?
- Assay Optimization :
- Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
